molecular formula C20H14O5 B14715567 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione CAS No. 10437-98-6

1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione

Cat. No.: B14715567
CAS No.: 10437-98-6
M. Wt: 334.3 g/mol
InChI Key: DOFLIVSIPPGUBF-UHFFFAOYSA-N
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Description

1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione is a complex organic compound characterized by its unique structure, which includes an indene core and multiple ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione typically involves multi-step organic reactions. One common method involves the reaction of 1,2,4-benzenetricarboxylic anhydride with ethyl acetoacetate in the presence of acetic anhydride and triethylamine . The reaction is carried out under controlled temperature conditions, often with ice cooling to manage the exothermic nature of the reaction.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex structures, often involving the addition of oxygen atoms.

    Reduction: Reduction reactions can convert the ketone groups into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action for 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione involves its interaction with molecular targets through its reactive ketone groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The pathways involved often include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its multiple ketone groups and indene core make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

CAS No.

10437-98-6

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

1-(1,3-dioxoinden-2-yl)-5-phenylpentane-1,3,5-trione

InChI

InChI=1S/C20H14O5/c21-13(10-16(22)12-6-2-1-3-7-12)11-17(23)18-19(24)14-8-4-5-9-15(14)20(18)25/h1-9,18H,10-11H2

InChI Key

DOFLIVSIPPGUBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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